Bienvenue dans la boutique en ligne BenchChem!

4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid

Medicinal Chemistry Physicochemical Property Differentiation Drug Design

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid (CAS 951900-57-5) is a para-substituted sulfonylbenzoic acid featuring a saturated cyclic sulfone (sulfolane) moiety. With MW 304.3, XLogP3 0.3, single H-bond donor, and constrained sulfolane ring, it meets fragment-based drug discovery criteria. The sulfonyl linker lacks the sulfonamide N–H, making it incapable of coordinating Zn²⁺ in carbonic anhydrases—ideal as a negative control. The carboxylic acid enables rapid amide/ester diversification. Distinguish from meta-substituted and sulfamoyl analogs; generic substitution risks confounding SAR. ≥95% HPLC purity.

Molecular Formula C11H12O6S2
Molecular Weight 304.3
CAS No. 951900-57-5
Cat. No. B6232800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
CAS951900-57-5
Molecular FormulaC11H12O6S2
Molecular Weight304.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic Acid (CAS 951900-57-5): Sourcing & Structural Baseline for Procurement


4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid (CAS 951900-57-5) is a para-substituted sulfonylbenzoic acid derivative incorporating a saturated cyclic sulfone (thiolane-1,1-dioxide / sulfolane) moiety. Its molecular formula is C₁₁H₁₂O₆S₂ with a molecular weight of 304.3 g·mol⁻¹ [1]. The compound is listed as a research-grade building block (typical purity ≥95% by HPLC) by specialty chemical suppliers including OTAVA Chemicals and Nanjing Shizhou Biology Technology . Computed physicochemical descriptors include XLogP3 = 0.3, topological polar surface area (TPSA) = 122 Ų, and a predicted pKa of 3.40 ± 0.10 for the benzoic acid proton [1]. Importantly, no primary peer-reviewed pharmacological data or patent claims assigned to this specific CAS number were identified during evidence compilation; differentiation therefore rests on well-defined structural and physicochemical features relative to its closest commercially available analogs.

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic Acid: Why In-Class Analogs Cannot Be Interchanged for Structure-Activity Studies


Compounds within the sulfonylbenzoic acid family bearing a tetrahydrothiophene-1,1-dioxide motif differ critically in three structural dimensions that dictate their physicochemical and potential pharmacophoric profiles: (i) the regioisomeric position of the carboxylic acid group (para vs. meta); (ii) the nature of the linker connecting the benzoic acid and thiolane-dioxide rings (sulfonyl –SO₂– vs. sulfamoyl –SO₂NH–); and (iii) the presence or absence of additional aromatic substituents (e.g., chloro, fluoro). The target compound occupies a distinct topological space (XLogP3 = 0.3; TPSA = 122 Ų) relative to its meta-substituted isomer and sulfamoyl-linked analog, resulting in altered hydrogen-bonding capacity, lipophilicity, and steric presentation that can shift target binding, solubility, and metabolic susceptibility [1]. Even among closely related analogs, a change from sulfonyl to sulfamoyl linkage replaces a non-ionizable bridge with an H-bond donor, fundamentally altering pharmacophore geometry. Generic substitution without experimental validation of these property differences risks confounding structure–activity relationships and can lead to irreproducible results in biochemical screening campaigns [2].

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic Acid: Head-to-Head Physicochemical & Structural Differentiation Data


Para-Regioisomer vs. Meta-Regioisomer: Positional Effect on Calculated Lipophilicity (XLogP3)

The para-substituted target compound (4-carboxy isomer) exhibits an XLogP3 of 0.3, whereas the meta-substituted analog 3-[(1,1-dioxo-1λ⁶-thiolan-3-yl)sulfonyl]benzoic acid (same molecular formula C₁₁H₁₂O₆S₂) shows a computed XLogP3 of 0.5. The 0.2 log-unit difference reflects the altered spatial orientation of the carboxylic acid dipole, which affects both hydrophilicity and intermolecular hydrogen-bonding motifs [1]. The para-isomer also displays a different TPSA (122 Ų vs. estimated ~120 Ų for the meta-isomer) and a distinct InChIKey (VOGQTOLEXZHGSD-UHFFFAOYSA-N vs. the meta-isomer key), confirming unique molecular identity [1].

Medicinal Chemistry Physicochemical Property Differentiation Drug Design

Sulfonyl (–SO₂–) vs. Sulfamoyl (–SO₂NH–) Linker: Hydrogen-Bond Donor Count and Topological Polar Surface Area Comparison

The target compound employs a direct sulfonyl (–SO₂–) linker between the benzoic acid and thiolane-dioxide rings, whereas its closest nitrogen-containing analog, 4-[(1,1-dioxo-1λ⁶-thiolan-3-yl)sulfamoyl]benzoic acid (CAS 325850-98-4), uses a sulfamoyl (–SO₂NH–) bridge. This key difference alters the H-bond donor count (target: 1 HBD from –COOH only; sulfamoyl analog: 2 HBD from –COOH + –NH–) and TPSA (target: 122 Ų; sulfamoyl analog: 130 Ų, computed) [1]. The additional N–H donor in the sulfamoyl analog is capable of engaging in specific H-bond interactions with biological targets (e.g., carbonic anhydrase active-site Zn²⁺-bound water networks), whereas the target compound's sulfonyl linker lacks this donor capability, potentially conferring greater selectivity for hydrophobic binding pockets.

Medicinal Chemistry Physicochemical Property Differentiation Fragment-Based Drug Design

Halogen-Free Scaffold vs. Chloro-Substituted Analog: Molecular Weight, Lipophilicity, and Synthetic Tractability

The target compound (C₁₁H₁₂O₆S₂, MW 304.3) lacks halogen substitution on the aromatic ring, unlike 2-chloro-5-(1,1-dioxo-1λ⁶-thiolane-3-sulfinyl)benzoic acid (CAS 1042810-43-4), which bears a chlorine atom at the 2-position and an additional sulfinyl group. The halogen-free nature of the target compound confers a lower molecular weight (ΔMW ≈ 36 g·mol⁻¹), reduced lipophilicity (chlorine increases logP by ~0.5–0.7 units per substituent), and eliminates potential CYP450 inhibition liabilities associated with halogenated aromatics [1]. Furthermore, the target compound's fully oxidized sulfonyl (–SO₂–) bridge is chemically more stable than the sulfinyl (–SO–) bridge present in the chlorinated analog, which is susceptible to further oxidation or reduction under biological assay conditions [2].

Synthetic Chemistry Drug-Likeness Optimization Building Block Sourcing

Predicted Acid Dissociation Constant (pKa): Differential Ionization State at Physiological pH vs. Simple Benzoic Acid

The predicted pKa of the target compound's carboxylic acid group is 3.40 ± 0.10 (ACD/Labs prediction, as reported by ChemicalBook) . This is 0.8–1.0 log units lower than that of unsubstituted benzoic acid (pKa = 4.20) [1], attributable to the electron-withdrawing effect of the para-sulfonyl substituent. The stronger acidity of the target compound means that at physiological pH (7.4), it will exist >99.99% in the ionized carboxylate form, whereas weaker benzoic acid derivatives may retain a small neutral fraction. This difference is critical for solubility-limited absorption and for target binding if the carboxylate participates in ionic interactions with basic residues in a protein active site [2].

Physicochemical Profiling ADME Prediction Formulation Development

4-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic Acid: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery (FBDD) Library Expansion with a Rule-of-Three-Compliant Sulfone Building Block

With a molecular weight of 304.3 g·mol⁻¹ (near the 300 Da FBDD cutoff), XLogP3 = 0.3, a single H-bond donor, and a conformationally constrained sulfolane ring, this compound meets key physicochemical criteria for fragment library inclusion [1]. Its fully oxidized sulfonyl linker and halogen-free scaffold provide a clean starting point for hit-to-lead elaboration, avoiding the metabolic liabilities and synthetic complexity associated with chlorinated or mixed-oxidation-state analogs. The compound's predicted pKa (3.40) ensures complete aqueous solubility as the carboxylate salt at neutral pH, facilitating biochemical screening at relevant concentrations.

Selectivity Profiling Against Carbonic Anhydrase Isoforms Using a Non-Sulfonamide Control

The target compound's sulfonyl (–SO₂–) linker lacks the sulfonamide N–H, making it structurally incapable of coordinating the active-site Zn²⁺ ion in carbonic anhydrases. This contrasts with the sulfamoyl analog (CAS 325850-98-4), which retains the canonical zinc-binding sulfonamide motif . Researchers studying CA inhibitors can use this compound as a negative control to differentiate zinc-binding-dependent vs. zinc-binding-independent effects, or as a scaffold for developing isoform-selective allosteric modulators that bind outside the catalytic metal site, analogous to the sulfolane-based allosteric inhibitors recently described for M. tuberculosis tryptophan synthase [2].

Synthetic Intermediate for Sulfolane-Containing Protease Inhibitor Scaffolds

The carboxylic acid functionality provides a direct handle for amide coupling or esterification, enabling rapid diversification into amide libraries. The sulfolane-1,1-dioxide moiety has been validated as a high-affinity P2 ligand in HIV-1 protease inhibitors (IC₅₀ = 3.5 nM reported for optimized cyclic sulfolane derivatives) and as a scaffold for DGAT2 inhibitors (IC₅₀ = 14 nM) [3]. The target compound's para-benzoic acid architecture offers a distinct vector for elaboration compared to meta-substituted or sulfamoyl-linked analogs, enabling exploration of a different region of chemical space in protease inhibitor optimization programs [1].

Physicochemical Reference Standard for Sulfolane-Substituted Benzoic Acid Derivatives

Given the well-defined computed and predicted properties (XLogP3, TPSA, pKa, density, boiling point) available from PubChem and ChemicalBook, this compound can serve as a reference standard for calibrating computational property prediction models (e.g., logP, pKa, solubility) applied to novel sulfonylbenzoic acid derivatives [1]. Its position as a para-substituted regioisomer with a single carboxylic acid group, free from additional substituents, makes it the simplest member of this chemotype family, ideal for benchmarking structure–property relationship (SPR) models.

Quote Request

Request a Quote for 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.